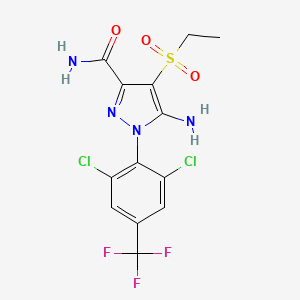
4-(Ethylsulfonyl)pyrazole-3-carboxamide Ethiprole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Ethylsulfonyl)pyrazole-3-carboxamide Ethiprole is a phenylpyrazole-based compound primarily used as a broad-spectrum non-systemic insecticide. It is effective against a variety of pests, including plant hoppers, thrips, aphids, weevils, flies, maggots, grasshoppers, psyllids, leaf miners, and some species of whitefly . The compound works by interfering with the passage of chloride ions through the gamma-aminobutyric acid (GABA) regulated chloride channel, disrupting central nervous system activity and causing death in pests .
準備方法
The synthesis of 4-(Ethylsulfonyl)pyrazole-3-carboxamide Ethiprole involves several steps, including nucleophilic addition, intramolecular cyclization, and elimination. The reaction conditions typically require specific reagents and catalysts to achieve the desired product. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反応の分析
4-(Ethylsulfonyl)pyrazole-3-carboxamide Ethiprole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfonyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4-(Ethylsulfonyl)pyrazole-3-carboxamide Ethiprole has a wide range of scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry for the development of new insecticides.
Biology: The compound is studied for its effects on various pests and its potential use in integrated pest management.
Medicine: Research is ongoing to explore its potential as a lead compound for developing new pharmaceuticals.
作用機序
The mechanism of action of 4-(Ethylsulfonyl)pyrazole-3-carboxamide Ethiprole involves its interaction with the GABA-regulated chloride channel in the central nervous system of pests. By interfering with the passage of chloride ions, the compound disrupts the normal functioning of the nervous system, leading to paralysis and death of the pest . This specific targeting makes it effective against a wide range of pests while minimizing harm to non-target organisms.
類似化合物との比較
4-(Ethylsulfonyl)pyrazole-3-carboxamide Ethiprole is unique compared to other similar compounds due to its specific mechanism of action and broad-spectrum efficacy. Similar compounds include:
Fipronil: Another phenylpyrazole insecticide with a similar mechanism of action but different chemical structure.
Imidacloprid: A neonicotinoid insecticide that targets nicotinic acetylcholine receptors instead of GABA receptors.
特性
IUPAC Name |
5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-ethylsulfonylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2F3N4O3S/c1-2-26(24,25)10-8(12(20)23)21-22(11(10)19)9-6(14)3-5(4-7(9)15)13(16,17)18/h3-4H,2,19H2,1H3,(H2,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOGZBBMYZGANS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(N(N=C1C(=O)N)C2=C(C=C(C=C2Cl)C(F)(F)F)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2F3N4O3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[(1E)-4-Phenyl-1-buten-1-yl]boronic Acid](/img/structure/B13404295.png)
![3-(16-Ethenyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacos-11-en-22-yl)propanoic acid](/img/structure/B13404298.png)
![3-[2-[2-[[2-Carboxy-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]sulfanyl]ethyliminomethylamino]ethylsulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13404300.png)
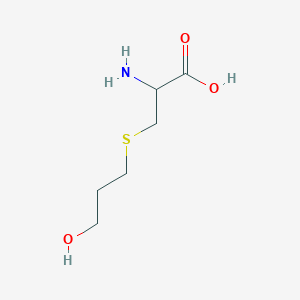
![S-[(6S)-7-(cyclopentylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-7-oxoheptyl] 2-methylpropanethioate](/img/structure/B13404317.png)
![(S)-[(2S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B13404320.png)

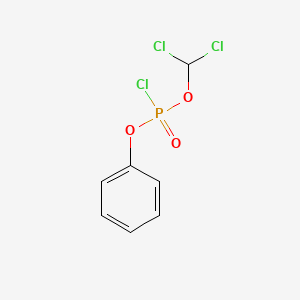
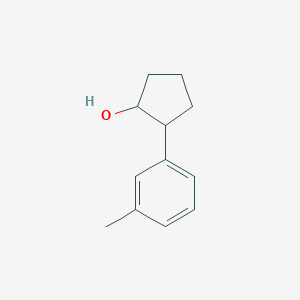
![2-amino-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B13404344.png)
![2-[(S)-4-[7-(8-chloro-1-naphthyl)-2-[[(S)-1-methyl-2-pyrrolidinyl]methoxy]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]-1-(2-fluoroacryloyl)-2-piperazinyl]acetonitrile](/img/structure/B13404349.png)
![[3,4-diacetyloxy-5-(5-amino-4-cyanoimidazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13404353.png)
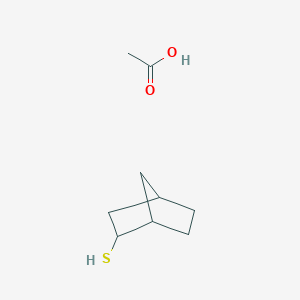
![[(2R,3R,4R,5S)-5-acetamido-3,4-diacetyloxy-2-hydroxy-6-hydroxyiminohexyl] acetate](/img/structure/B13404360.png)
